molecular formula C11H14ClNO B7847910 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide

2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide

Cat. No.: B7847910
M. Wt: 211.69 g/mol
InChI Key: DMXMTYHOMMQRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide is an organic compound characterized by the presence of a chloro group, a benzyl group with two methyl substituents, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide typically involves the reaction of 3,4-dimethylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products such as N-(3,4-dimethyl-benzyl)-acetamide derivatives.

    Oxidation: Products like sulfoxides or sulfones.

    Reduction: Products such as N-(3,4-dimethyl-benzyl)-ethylamine.

Scientific Research Applications

2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The benzyl and acetamide groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-dimethyl-benzyl)-acetamide
  • 2-Chloro-N-(3,5-dimethyl-benzyl)-acetamide
  • 2-Chloro-N-(3,4-dimethyl-phenethyl)-acetamide

Uniqueness

2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide is unique due to the specific positioning of the methyl groups on the benzyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[(3,4-dimethylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-3-4-10(5-9(8)2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXMTYHOMMQRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.